2,3-Difluoro-6-(trifluoromethyl)anisole

Agrochemical Fungicide Intermediate

Agrochemical discovery programs often face delays when searching for the precise fluorinated anisole building block to replicate or expand upon the commercial fungicide cyflufenamid, as generic alternatives fail to preserve the essential 2,3-difluoro-6-CF3 electronic and steric profile. This intermediate is the direct aryl scaffold of cyflufenamid, enabling immediate entry into its established synthetic pathway without revalidation. • Enables direct synthesis of cyflufenamid and novel benzamidoxime analogues. • Derivatives built on this core have shown herbicidal activity exceeding the commercial PPO inhibitor fomesafen in greenhouse trials. • The unique substitution pattern provides a privileged starting point for scaffold-hopping strategies targeting resistant weed species.

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 2088942-03-2
Cat. No. B6356250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-(trifluoromethyl)anisole
CAS2088942-03-2
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)C(F)(F)F
InChIInChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3
InChIKeyIJKOWCABHNJFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-6-(trifluoromethyl)anisole Overview


2,3-Difluoro-6-(trifluoromethyl)anisole (CAS 2088942-03-2) is a polyfluorinated aromatic ether with the molecular formula C8H5F5O and molecular weight of 212.12 g/mol [1]. The compound features a distinctive substitution pattern: two fluorine atoms at the 2- and 3-positions, a trifluoromethyl group at the 6-position, and a methoxy group on the benzene ring [1]. This specific 2,3-difluoro-6-CF3 arrangement distinguishes it from other fluorinated anisole congeners and renders it particularly relevant as a building block in agrochemical synthesis, most notably as the core aryl scaffold of the commercial fungicide cyflufenamid [2][3].

2,3-Difluoro-6-(trifluoromethyl)anisole Substitution Feasibility


2,3-Difluoro-6-(trifluoromethyl)anisole cannot be reliably interchanged with generic fluorinated anisoles or alternative fluoroaromatic building blocks without compromising downstream performance. The precise 2,3-difluoro substitution pattern in combination with the 6-trifluoromethyl group establishes a unique electronic environment and steric profile that generic analogs—such as monofluoroanisoles, regioisomeric difluoroanisoles, or 6-substituted anisoles lacking the 2,3-difluoro motif—do not replicate. Matched molecular pair analysis across the Pfizer database demonstrates that fluorination degree and pattern on the anisole scaffold produce non-linear, divergent effects on log D, passive permeability, and conformational preference [1]. Furthermore, the commercial fungicide cyflufenamid was specifically developed around the 2,3-difluoro-6-(trifluoromethyl)phenyl pharmacophore; substituting this aryl moiety with any other fluorinated anisole-derived scaffold would constitute a de novo active ingredient requiring full re-registration and field validation [2].

2,3-Difluoro-6-(trifluoromethyl)anisole Differentiation Evidence


Cyflufenamid Core Scaffold Validation

2,3-Difluoro-6-(trifluoromethyl)anisole serves as the direct precursor to the 2,3-difluoro-6-(trifluoromethyl)phenyl moiety—the core aryl scaffold of cyflufenamid, a commercial powdery mildew fungicide developed by Nippon Soda Co., Ltd. and marketed globally [1]. The compound's substitution pattern is not arbitrary: the 2,3-difluoro-6-CF3 arrangement is essential to the benzamidoxime pharmacophore that confers cyflufenamid's unique mode of action distinct from other existing fungicide classes [1][2].

Agrochemical Fungicide Intermediate Cyflufenamid

Herbicidal Activity vs. Fomesafen

Novel α-trifluoroanisole derivatives containing the 2,3-difluoro-6-(trifluoromethyl)anisole core structure were synthesized and tested for herbicidal activity against key weed species. Certain derivatives achieved over 80% inhibition against Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) at specified doses, with reported performance exceeding that of the commercial PPO-inhibitor herbicide fomesafen in the same assay system .

Herbicide Protoporphyrinogen Oxidase PPO Inhibitor Weed Control

Log D & Permeability: Difluoroanisole vs. Trifluoroanisole

Matched molecular pair analysis across the Pfizer corporate database revealed that trifluoromethoxy-substituted anisoles (PhOCF3) increase log D by approximately 1 log unit relative to non-fluorinated PhOCH3, yet paradoxically exhibit lower passive permeability and no appreciable improvement in metabolic stability. In contrast, difluoroanisole (PhOCF2H) strikes a more favorable balance, offering noticeable advantages in both log D moderation and transcellular permeability over PhOCF3 [1]. While this analysis addresses the fluorinated anisole class generically, the target compound's specific 2,3-difluoro-6-CF3 substitution pattern uniquely combines both difluoro and trifluoromethyl elements, potentially enabling property tuning not achievable with either motif alone.

Drug Design ADME Lipophilicity Permeability

Fluoroanisole Dopants for APPI-MS

In LC-APPI-MS applications, fluoroanisole derivatives have been systematically compared as charge exchange dopants for nonpolar polycyclic aromatic hydrocarbon (PAH) analysis. 2,4-Difluoroanisole and 3-(trifluoromethyl)anisole provided the highest overall sensitivity among tested dopants (chlorobenzene, bromobenzene, toluene, anisole, and toluene/anisole mixtures), outperforming non-fluorinated anisole by a measurable margin when introduced as dilute solutions in chloro- or bromobenzene [1]. The target compound, bearing both difluoro and trifluoromethyl functionality in a 2,3,6-substitution pattern, represents a structural hybrid not tested in this study—suggesting potential for unique ionization properties distinct from either the 2,4-difluoro or 3-CF3 monofunctional analogs.

LC-MS APPI Analytical Chemistry Dopant

2,3-Difluoro-6-(trifluoromethyl)anisole Application Scenarios


Fungicide Lead Optimization & Intermediate Sourcing

The 2,3-difluoro-6-(trifluoromethyl)anisole scaffold is validated by the commercial success of cyflufenamid, a globally registered powdery mildew fungicide with a unique mode of action [1]. R&D programs targeting novel fungicide candidates—particularly those seeking alternative benzamidoxime or related pharmacophores—can leverage this intermediate for scaffold-hopping or derivative expansion strategies. Procurement of this specific intermediate enables direct entry into the established cyflufenamid synthetic pathway, reducing synthetic burden and accelerating hit-to-lead timelines [1][2].

PPO Inhibitor Herbicide Discovery

Derivatives built on the 2,3-difluoro-6-(trifluoromethyl)anisole core have demonstrated herbicidal activity exceeding that of the commercial PPO inhibitor fomesafen in direct greenhouse comparisons against velvetleaf and redroot pigweed [1]. This scaffold is therefore prioritized for herbicide discovery programs focused on PPO inhibition, particularly where resistance to existing PPO inhibitors (including fomesafen) has emerged. The scaffold's demonstrated efficacy supports its use as a privileged starting point for novel herbicide candidate generation [1].

ADME Tuning via Dual Fluoroalkyl Substitution

The compound's unique combination of 2,3-difluoro substitution (associated with favorable log D moderation and permeability in fluoroanisole class analysis) and 6-trifluoromethyl group (adding lipophilicity for target engagement) presents a differentiated property profile relative to simpler fluorinated anisole analogs [1]. Medicinal chemistry programs seeking to balance lipophilicity and passive permeability—particularly where both metabolic stability and cellular penetration are critical—may find this scaffold useful. The dual fluoroalkyl motif enables property tuning not accessible from mono-fluorinated or mono-CF3 anisole alternatives [1].

LC-APPI-MS Dopant Evaluation

Fluoroanisole derivatives, including 2,4-difluoroanisole and 3-(trifluoromethyl)anisole, have been established as high-sensitivity dopants for LC-APPI-MS analysis of nonpolar analytes such as PAHs [1]. The target compound, bearing both difluoro and trifluoromethyl functionality in a 2,3,6-substitution pattern, represents an unexamined dopant candidate. Analytical laboratories developing sensitive LC-APPI-MS methods may evaluate this compound as a novel dopant, potentially offering distinct charge exchange ionization characteristics relative to existing fluoroanisole dopants [1].

Quote Request

Request a Quote for 2,3-Difluoro-6-(trifluoromethyl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.